![molecular formula C19H15ClN2O3S B6559425 N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1021264-48-1](/img/structure/B6559425.png)
N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, also known as 4-acetyl-2-chloro-5-sulfamoylphenyloxazole (ACSO), is a sulfonamide-based compound that is used in scientific research for its wide range of applications. It is a small molecule inhibitor that has been used in the study of various biochemical and physiological processes. ACSO has been shown to be effective in inhibiting enzymes, such as phosphatases and proteases, and has been used to investigate the roles of these enzymes in various biological processes.
Scientific Research Applications
ACSO has been used in scientific research for a variety of applications. It has been used to study the roles of enzymes in various biochemical and physiological processes. It has also been used to study the effects of various drugs on cellular processes. Additionally, ACSO has been used to study the mechanisms of action of various drugs, and to investigate the effects of different drugs on various cell types.
Mechanism of Action
ACSO has been shown to be an effective inhibitor of various enzymes. It has been shown to inhibit phosphatases, proteases, and other enzymes involved in the regulation of cellular processes. By inhibiting these enzymes, ACSO can alter the activity of various cellular processes.
Biochemical and Physiological Effects
ACSO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the regulation of cellular processes. Additionally, ACSO has been shown to affect the activity of various proteins, including those involved in the regulation of cellular processes, as well as those involved in the transport of molecules across cell membranes.
Advantages and Limitations for Lab Experiments
ACSO has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easier to use in experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, ACSO is not as potent as some other inhibitors, and may not be as effective in certain experiments.
Future Directions
There are a variety of potential future directions for the use of ACSO in scientific research. One potential direction is the use of ACSO to study the roles of enzymes in various diseases. Additionally, ACSO could be used to study the effects of various drugs on cellular processes. Furthermore, ACSO could be used to investigate the mechanisms of action of various drugs, and to study the effects of different drugs on various cell types. Finally, ACSO could be used to study the effects of various environmental factors on cellular processes.
Synthesis Methods
ACSO can be synthesized using a variety of methods, including the use of a Grignard reaction. In the Grignard reaction, a Grignard reagent is reacted with an aldehyde or ketone to form an alkyl halide. The alkyl halide is then reacted with an amine to form an amide. In the case of ACSO, the Grignard reagent is reacted with 4-chlorobenzaldehyde to form 4-chlorobenzyl halide. This is then reacted with N-acetyl-2-sulfamoylphenyloxazole to form ACSO.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQOFHNANMPROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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